molecular formula C6Cl5OH<br>C6HCl5O B1679276 Pentachlorophenol CAS No. 87-86-5

Pentachlorophenol

Cat. No.: B1679276
CAS No.: 87-86-5
M. Wt: 266.3 g/mol
InChI Key: IZUPBVBPLAPZRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentachlorophenol (PCP) is an organochlorine compound that primarily targets the mitochondria in cells . The mitochondria are the powerhouses of the cell, responsible for producing energy through a process called oxidative phosphorylation .

Mode of Action

The major mode of action of PCP is the uncoupling of oxidative phosphorylation . This process involves the disruption of the proton gradient across the mitochondrial membrane, which is essential for ATP production . The uncoupling effect of PCP leads to a decrease in ATP production, thereby affecting the energy metabolism of the cell .

Biochemical Pathways

PCP affects the oxidative phosphorylation pathway in the mitochondria . This pathway is crucial for the production of ATP, the primary energy currency of the cell. By disrupting this pathway, PCP can lead to energy depletion in the cell . Additionally, PCP can be biodegraded by certain bacteria, such as Sphingobium chlorophenolicum, through specific degradation pathways .

Pharmacokinetics

PCP exhibits a long elimination half-life in the body, with an estimated value of around 20 days . This is due to its high plasma protein binding (>96%) and tubular reabsorption . The clearance of PCP is relatively low, at around 0.07 ml/min . These pharmacokinetic properties contribute to the persistence of PCP in the body and its potential for bioaccumulation .

Result of Action

The primary result of PCP’s action is a disruption in the energy metabolism of the cell due to the uncoupling of oxidative phosphorylation . This can lead to cell dysfunction and potentially cell death . Given its toxicity, PCP can also pose significant health risks, particularly to workers who are exposed to it .

Action Environment

PCP is relatively stable in the environment and can persist for long periods due to its resistance to degradation . It is insoluble in water but dissolves readily in organic solvents, fats, and oils . Environmental factors such as sunlight can break down PCP in air and surface water . Its use has declined due to its high toxicity and slow biodegradation .

Biochemical Analysis

Biochemical Properties

PCP interacts with various enzymes, proteins, and other biomolecules. It is relatively inert and not subjected to coupling or substitution reactions common to most phenols . It can be biodegraded by some bacteria, including Sphingobium chlorophenolicum . This suggests that PCP may interact with specific enzymes in these bacteria to facilitate its degradation.

Cellular Effects

PCP has significant adverse effects on various types of cells and cellular processes. For instance, it has been found to have significant adverse effects on hematopoietic and immune system development in zebrafish . In humans, acute exposure to PCP can cause harmful effects on the liver, kidneys, blood, lungs, nervous system, immune system, and gastrointestinal tract .

Molecular Mechanism

It is known that PCP can be metabolized to tetrachlorohydroquinone (TCHQ) in certain cell lines . This suggests that PCP may exert its effects at the molecular level through binding interactions with specific biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time, the effects of PCP can change in laboratory settings. For example, after the RC-amended sediment was aged for 98 days, the PCP was released more easily and became more readily available . This indicates that PCP’s stability, degradation, and long-term effects on cellular function can vary over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of PCP can vary with different dosages in animal models. For instance, in a study on the bioaccessibility and bioavailability of PCP in five animal-derived foods, it was found that the bioavailability of PCP varied significantly among different foods and cooking methods .

Metabolic Pathways

PCP is involved in specific metabolic pathways. It can be biodegraded by some bacteria, suggesting that it interacts with specific enzymes in these organisms

Chemical Reactions Analysis

Pentachlorophenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid for hydrolysis and metallic zinc for reduction . Major products formed from these reactions include tetrachlorophenols and trichlorophenols .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,5,6-pentachlorophenol
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InChI

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
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InChI Key

IZUPBVBPLAPZRR-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
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Molecular Formula

C6HCl5O, C6Cl5OH
Record name PENTACHLOROPHENOL
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DSSTOX Substance ID

DTXSID7021106
Record name Pentachlorophenol
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Molecular Weight

266.3 g/mol
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Physical Description

Pentachlorophenol appears as a white crystalline solid. Slightly soluble in water. Noncombustible. Toxic by inhalation, ingestion, and skin absorption. Used as a fungicide and as a wood preservative., Liquid, Other Solid, Colorless to white, crystalline solid with a benzene-like odor; [NIOSH], Solid, WHITE CRYSTALS OR SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a benzene-like odor., Colorless to white, crystalline solid with a benzene-like odor. [fungicide]
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Boiling Point

588 to 590 °F at 760 mmHg (with decomposition) (NTP, 1992), 309-310 °C (decomposes), 588 °F (decomposes), 588 °F (Decomposes)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in ligroin; very soluble in diethyl ether, Soluble in most organic solvents, for example acetone 215 g/L at 20 °C. Slightly soluble in ... parafins., Sol in dilute alkali, carbitol, cellosolve, Solubilities (g/100 g of solution at 20 °C): 2 g in carbon tetrachloride; 8.5 in o-dichlorobenzene; 3.1 g in diesel oil; 32 in pine oil; 1.5 in Stoddard solvent, For more Solubility (Complete) data for Pentachlorophenol (7 total), please visit the HSDB record page., 0.014 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.001, 0.001%
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Density

1.98 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.978 g/mL, DENSITY OF SATURATED AIR: 1.0000011 (AIR= 1); PERCENT IN SATURATED AIR: 0.0000145% BY VOLUME AT 20 °C; 1 MG/L IS EQUIVALENT TO 91.9 PPM & 1 PPM IS EQUIVALENT TO 0.01088 MG/L AT 25 °C, 1.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.98
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Vapor Density

9.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.20 (Air = 1), Relative vapor density (air = 1): 9.2, 9.2
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Vapor Pressure

0.00011 mmHg at 68 °F ; 40 mmHg at 412.2 °F (NTP, 1992), 0.00011 [mmHg], 1.10X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.00011 mmHg, (77 °F): 0.0001 mmHg
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Mechanism of Action

As with other chlorophenols, the biochemical action of pentachlorophenol is active uncoupling of oxidative phosphorylation. The molecular basis for this is not clear. PCP binds to mitochondrial protein and inhibits mitochondrial ATP-ase activity. Thus, both the formation of ATP and the release of energy to the cell from the breakdown of ATP to ADP are prevented. Electron transport is not inhibited by PCP, although reactions dependent on available high-energy bonds, such as oxidative and glycolytic phosphorylation, are affected. Binding to enzymic protein has been reported and may lead to the inhibition of other cellular enzymes. There is an increase in cellular oxygen demand during the uncoupling of oxidative phosphorylation. This causes the initial rise in respiration rate reported in individuals poisoned by PCP. PCP is toxic to the liver, kidneys, and central nervous system. The toxicity of PCP is increased by impurities in some formulations. In some instances, it is very difficult to know whether the impurities have affected the poisoning. Dermatitis and chloracne are caused by contaminants such as PCDDs and PCDFs., ... Acute exposure of rat cerebellar granule neurons (CGNs) to uM concn of pentachlorophenol (PCP) induced the transcriptional activity of genes related to the classical apoptosis pathway (caspase 3, caspase 8, Bad), oxidative stress and glutathione metabolism (glutathione peroxidase-1, catalase, glutathione-S-transferase-3 and superoxide dismutase-1), and mitogenic response (cyclin D1, cdk2, cdk4, cdkn2b). Results from Western blot also shown /significant/ increases in the expression of cyclins D1, E and A and cdk4. The mitogenic response was also related to a /significant/ increase in the phosphorylation of retinoblastoma protein (Rb). PCP would cause apoptosis up-regulating the transcriptional activity of p53 gene and also increasing their activation by phosphorylation, concomitant with a decrease in the sirtuin 1 content. In conclusion, acute exposure of CGNs to PCP induces the classical p53 apoptotic pathway, promotes the up-regulation of several genes related to oxidative stress and the over-expression of molecules involved in the cell cycle control., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. /It was proposed/ that PCP ... imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at the mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, For more Mechanism of Action (Complete) data for Pentachlorophenol (9 total), please visit the HSDB record page.
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Impurities

Technical PCP has been reported to contain chlorodiphenylethers, chlorodibenzo-p-dioxins, chlorodibenzofurans, and hydroxychlorodiphenylethers; the octachlorodibenzo-p-dioxin content is typically 500-1500 ppm., Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples., Commercial pentachlorophenol (PCP) contains significant quantities of tetrachlorophenol (TCP). The ratio of PCP to TCP in Dowicide G-ST, a commercial PCP formulation, was 2.5 + or - 0.1., Pentachlorophenol ... contains chlorinated dibenzodioxins and chlorinated dibenzofurans (CDDs and CDFs) and hexachlorobenzene (HCB) as contaminants formed during the manufacture process. However, pentachlorophenol is only one of many sources of CDDs, CDFs, and HCB in the environment making it difficult to quantify the portion of the aggregate environmental risk from CDDs, CDFs, and HCB that is attributable to pentachlorophenol ... CDDs and CDFs have been identified as micro-contaminants in technical grade pentachlorophenol. CDDs and CDFs have been found throughout the world at low concentrations in air, soil, water, sediment, fish and shellfish, and other food products such as meat and dairy products. CDDs and CDFs are members of a family of polychlorinated isomers of "dioxin-like" compounds. Physical and chemical properties and toxicity vary with the degree of chlorination. The most toxic congener of the family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). The dioxin/furan contaminants of pentachlorophenol present a unique case for purposes of risk characterization. Up to 17 CDD/CDF congeners are produced as contaminants in the manufacture of technical grade pentachlorophenol. All of these contaminants have chlorine substitution in at least the 2,3,7, and 8 positions, thus imparting these contaminants with "dioxin like" activity. Thus, all must be considered in the risk assessment for the contaminants of pentachlorophenol. HCB has also been identified as a micro-contaminant in technical grade pentachlorophenol, and is not a naturally occurring compound. It is present in the environment through emissions into the atmosphere due to the manufacture of PCP and numerous emission processes, industrial discharge of HCB containing wastes into waterways as well as due to the manufacturing processes of some pesticides. Since HCB is a micro-contaminant in technical grade pentachlorophenol, it must also be considered in the risk assessment for the contaminants of pentachlorophenol., For more Impurities (Complete) data for Pentachlorophenol (9 total), please visit the HSDB record page.
Record name Pentachlorophenol
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Color/Form

White monoclinic, crystalline solid, Needle-like crystals, Colorless to white crystalline solid

CAS No.

87-86-5, 6338-69-8
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Melting Point

376 °F (NTP, 1992), 174 °C, 191 °C, 374 °F
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Synthesis routes and methods

Procedure details

In run A two principal product fractions are obtained: (1) 60.3 g, bp 91°-97° /31 mm, mp 30°; (2) 18.6 g, semisolid residue. Fraction (1) was identified as 1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene by comparison of its IR and MS data with those of a known sample of the compound (Hasek et al., Jour. Am. Chem. Soc., vol. 82, p. 543, 1960) Fraction (2) was indicated by fluorine NMR, IR, VPC and EA analyses to be a mixture of isomeric 1,1,4-trifluoropentachloro-2,5-cyclohexadiene and 1,5,6-trifluoropentachloro-1,3-cyclohexadiene.
[Compound]
Name
( 1 )
Quantity
60.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
18.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1,4,4-tetrafluorotetrachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1,4-trifluoropentachloro-2,5-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,5,6-trifluoropentachloro-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentachlorophenol
Reactant of Route 2
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Pentachlorophenol
Reactant of Route 3
Reactant of Route 3
Pentachlorophenol
Reactant of Route 4
Reactant of Route 4
Pentachlorophenol
Reactant of Route 5
Pentachlorophenol
Reactant of Route 6
Pentachlorophenol

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